ロキシスロマイシン
概要
説明
ロキシスロマイシンは、エリスロマイシン、アジスロマイシン、クラリスロマイシンと構造的および薬理学的に類似した半合成マクロライド系抗生物質です . 呼吸器系、泌尿器系、軟部組織など、さまざまな細菌感染症の治療に使用されます . ロキシスロマイシンは、レジオネラ・ニューモフィラなどの特定のグラム陰性菌に対する有効性で知られています .
2. 製法
合成経路と反応条件: ロキシスロマイシンは、エリスロマイシンからエリスロノライドAラクトン環を修飾することによって合成されます。 主な修飾は、9-ケト基をエーテルオキシム側鎖に置き換えて、胃の環境での失活を防ぐことです . 合成経路は通常、官能基の保護と脱保護、選択的酸化と還元反応などの複数の手順を伴います。
工業的生産方法: ロキシスロマイシンの工業生産は、上記と同様の合成経路を用いた大規模合成で行われます。 このプロセスは、高収率と高純度を達成するために最適化されており、多くの場合、高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して精製が行われます .
科学的研究の応用
Roxithromycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Studied for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.
Medicine: Used to treat respiratory tract infections, urinary tract infections, and soft tissue infections.
Industry: Employed in the development of new antibiotics and in the study of antibiotic resistance mechanisms.
作用機序
ロキシスロマイシンは、細菌リボソームの50Sサブユニットに結合することにより抗菌作用を発揮し、ペプチドのトランスロケーションを阻害し、細菌タンパク質合成を妨げます . この作用により、細菌の増殖が阻害され、細菌細胞が死滅します。 ロキシスロマイシンは、多形核白血球とマクロファージに高濃度で蓄積され、それらの接着と走化性機能を強化し、細菌溶解をさらに促進します .
6. 類似の化合物との比較
ロキシスロマイシンは、エリスロマイシン、アジスロマイシン、クラリスロマイシンなど、他のマクロライド系抗生物質と構造的に類似しています . いくつかのユニークな特徴があります。
安定性の向上: ロキシスロマイシンは、エリスロマイシンと比較して化学的安定性が向上しており、胃の環境でより効果的です.
類似の化合物:
- エリスロマイシン
- アジスロマイシン
- クラリスロマイシン
ロキシスロマイシンは、薬物動態が改善され、副作用が軽減されているため、細菌感染症の治療における貴重な選択肢となっています。
生化学分析
Biochemical Properties
Roxithromycin interacts with various biomolecules, primarily proteins, to exert its antibacterial effects. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis This interaction is crucial for its antibacterial activity
Cellular Effects
Roxithromycin affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of roxithromycin depend on the type of bacteria and the concentration of the drug.
Molecular Mechanism
Roxithromycin exerts its effects at the molecular level primarily through binding interactions with the 50S subunit of the bacterial ribosome This binding inhibits protein synthesis, leading to the death of the bacteria
Transport and Distribution
Roxithromycin is transported and distributed within cells and tissues. It can passively diffuse across bacterial cell membranes due to its lipophilic nature
Subcellular Localization
Roxithromycin is primarily localized in the cytoplasm of bacterial cells where it binds to the 50S subunit of the bacterial ribosome
準備方法
Synthetic Routes and Reaction Conditions: Roxithromycin is synthesized from erythromycin by modifying the erythronolide A lactone ring. The key modification involves replacing the 9-keto group with an etheroxime side chain to prevent deactivation in the gastric milieu . The synthetic route typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions.
Industrial Production Methods: Industrial production of roxithromycin involves large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
反応の種類: ロキシスロマイシンは、次のようなさまざまな化学反応を起こします。
酸化: ロキシスロマイシンはヒドロキシルラジカルによって酸化され、複数の分解生成物を生成します.
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。
置換: 置換反応は、特定の官能基、特にエーテルオキシム側鎖で起こる可能性があります。
一般的な試薬と条件:
酸化: UV/H₂O₂によって生成されたヒドロキシルラジカルは、酸化反応によく使用されます.
還元: 特定の還元剤を使用できますが、これらの反応はあまり研究されていません。
置換: さまざまな求核剤を、目的の修飾に応じて置換反応に使用できます。
生成される主な生成物: これらの反応から生成される主な生成物は、さまざまな分解生成物であり、HPLCや質量分析などの技術を使用して分析されることがよくあります .
4. 科学研究への応用
ロキシスロマイシンは、幅広い科学研究に役立ちます。
化学: マクロライド系抗生物質とその化学的特性を研究するためのモデル化合物として使用されます。
生物学: 細菌タンパク質合成への影響と、細菌リボソームとの相互作用について研究されています.
類似化合物との比較
- Erythromycin
- Azithromycin
- Clarithromycin
Roxithromycin stands out due to its improved pharmacokinetic properties and reduced side effects, making it a valuable alternative in the treatment of bacterial infections.
特性
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZBMPWDPOLZGW-HEWSMUCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H76N2O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134931-00-3, 80214-83-1 | |
Record name | Roxithromycin, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134931003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROXITHROMYCIN, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG42MZ5GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of roxithromycin?
A1: Roxithromycin, like other macrolides, exerts its primary effect by inhibiting bacterial protein synthesis. [, ] It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step of protein synthesis. This ultimately leads to bacterial growth inhibition or death.
Q2: Besides its antibacterial action, does roxithromycin exhibit other effects?
A2: Yes, research suggests that roxithromycin possesses anti-inflammatory and immunomodulatory properties. [, , ] For instance, it has been shown to inhibit nuclear factor kappaB (NF-κB) signaling and endoplasmic reticulum stress in intestinal epithelial cells, potentially offering therapeutic benefits in inflammatory bowel disease. []
Q3: How does roxithromycin impact the inflammatory process?
A3: Studies suggest that roxithromycin may interfere with various stages of inflammation, such as: * Inhibiting the production of pro-inflammatory cytokines like TNF-α. [, ]* Reducing the migration of neutrophils to the site of inflammation. []* Modulating the activity of inflammatory mediators. []* Affecting the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production. []
Q4: What is the molecular formula and weight of roxithromycin?
A4: Roxithromycin has a molecular formula of C41H76N2O15 and a molecular weight of 837.05 g/mol.
Q5: Is roxithromycin susceptible to degradation, and are there strategies to improve its stability in formulations?
A5: Roxithromycin is prone to degradation in acidic environments, such as those found in the stomach. [] Enteric-coated formulations have been developed to protect the drug from degradation in the stomach and enhance its bioavailability. []
Q6: How is roxithromycin absorbed and distributed in the body?
A6: Roxithromycin is well-absorbed after oral administration, achieving high concentrations in various tissues, including the lungs, tonsils, and prostate. [, ] Its volume of distribution suggests good tissue penetration.
Q7: How is roxithromycin metabolized and eliminated?
A7: Roxithromycin is primarily metabolized in the liver and excreted mainly in bile and feces. [, ] It has a relatively long half-life, allowing for once- or twice-daily dosing.
Q8: Does roxithromycin interact with cytochrome P450 enzymes?
A8: While roxithromycin is metabolized by the cytochrome P450 system, its potential for drug interactions through these enzymes is considered lower compared to erythromycin. [, ]
Q9: What is the spectrum of activity of roxithromycin against common bacterial pathogens?
A9: Roxithromycin exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and atypical bacteria such as Chlamydia pneumoniae and Mycoplasma pneumoniae. [, , , ]
Q10: Has the efficacy of roxithromycin been evaluated in clinical trials?
A10: Yes, numerous clinical trials have investigated the efficacy of roxithromycin in treating various bacterial infections, such as:* Respiratory tract infections (e.g., pneumonia, bronchitis, sinusitis). [, , , ]* Skin and soft tissue infections. [] * Sexually transmitted infections (e.g., chlamydia). []
Q11: Are there concerns about bacterial resistance developing to roxithromycin?
A11: While roxithromycin demonstrates a good resistance profile, bacterial resistance to macrolides, including roxithromycin, has been reported. [] Resistance mechanisms involve mutations in the bacterial ribosome or efflux pumps.
Q12: Does cross-resistance occur between roxithromycin and other macrolides?
A12: Cross-resistance can occur between roxithromycin and other macrolide antibiotics due to shared mechanisms of action and resistance. []
Q13: What analytical methods are commonly used to measure roxithromycin concentrations?
A13: Several analytical techniques are employed for roxithromycin quantification, including:* High-performance liquid chromatography (HPLC). [, , ]* Liquid chromatography-tandem mass spectrometry (LC-MS/MS). []* Microbiological assays. [, , ] * UV spectrophotometry. []
Q14: What is the impact of roxithromycin's dissolution rate on its bioavailability?
A14: The dissolution rate of roxithromycin formulations can influence its bioavailability. [, ] Different pharmaceutical formulations, such as enteric-coated pellets versus dispersible tablets, can exhibit varying dissolution profiles and, consequently, affect the drug's absorption and bioavailability. []
Q15: Are there other antibiotics that can be used as alternatives to roxithromycin?
A15: Yes, depending on the specific infection and bacterial susceptibility, alternative antibiotics like azithromycin, clarithromycin, doxycycline, or beta-lactams may be considered. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。